(5-Bromo-2-chlorophenyl)methanamine
Overview
Description
(5-Bromo-2-chlorophenyl)methanamine is an organic compound with the molecular formula C7H7BrClN It is a derivative of methanamine, where the phenyl ring is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)methanamine typically involves the bromination and chlorination of a phenylmethanamine precursor. One common method includes the following steps:
Bromination: The starting material, phenylmethanamine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride.
Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, optimized for yield and purity. These processes often use continuous flow reactors and automated systems to ensure consistent product quality and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chlorophenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives. Reduction reactions can convert the amine to a primary amine or other reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
Substitution: Various substituted phenylmethanamines.
Oxidation: Nitroso, nitro, or imine derivatives.
Reduction: Primary amines or other reduced forms.
Coupling: Biaryl compounds.
Scientific Research Applications
(5-Bromo-2-chlorophenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.
(5-Bromo-2-chlorophenyl)propanamine: Similar structure but with a propyl group instead of a methylene group.
(5-Bromo-2-chlorophenyl)butanamine: Similar structure but with a butyl group instead of a methylene group.
Uniqueness
(5-Bromo-2-chlorophenyl)methanamine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms can enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.
Biological Activity
(5-Bromo-2-chlorophenyl)methanamine, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article reviews the existing literature on the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.
This compound is characterized by its halogenated aromatic structure, which contributes to its reactivity and biological activity. The presence of bromine and chlorine atoms enhances its ability to interact with biological targets, making it a candidate for various pharmacological applications.
Biological Activity Overview
The biological activities of this compound have been explored across several studies, highlighting its potential as an anticancer agent and its interactions with various biomolecules.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer (MCF-7), stomach cancer (SGC-7901), and liver cancer (HepG2) cells with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 Value (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
---|---|---|---|
MCF-7 | 0.7 ± 0.2 | 5-Fluorouracil | 22.8 ± 1.2 |
SGC-7901 | 30.0 ± 1.2 | 5-Fluorouracil | 28.9 ± 2.2 |
HepG2 | 18.3 ± 1.4 | 5-Fluorouracil | 16.7 ± 1.5 |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors involved in cancer proliferation pathways. Notably, it has been suggested that the compound acts as a ligand, modulating the activity of these targets through binding interactions .
Case Studies
Several case studies have further elucidated the biological potential of this compound:
- Study on Antimalarial Activity : A derivative of this compound was evaluated for its dual activity against both asexual stages and gametocytes of Plasmodium falciparum. The study demonstrated promising results in inhibiting parasite growth and suggested a potential mechanism involving phosphoethanolamine methyltransferase as a target .
- Inhibition Studies : In vitro studies showed that the compound significantly prolonged atrioventricular conduction time in isolated rat hearts, indicating possible cardiovascular effects that warrant further investigation .
Structure-Activity Relationship
The structure-activity relationship (SAR) studies conducted on derivatives of this compound have provided insights into how modifications to the chemical structure can enhance or diminish biological activity. For example, variations in substituents on the aromatic ring have been correlated with changes in potency against specific cancer cell lines .
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLLJCFJFOBGDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655948 | |
Record name | 1-(5-Bromo-2-chlorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096296-85-3 | |
Record name | 1-(5-Bromo-2-chlorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-bromo-2-chlorophenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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